Dibenzo[b,d]furan-4-yl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12O3 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
dibenzofuran-4-yl benzoate |
InChI |
InChI=1S/C19H12O3/c20-19(13-7-2-1-3-8-13)22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-12H |
InChI Key |
WTZAGLYIGGYOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Dibenzo B,d Furan 4 Yl Benzoate
Formation of the Dibenzo[b,d]furan Core with Subsequent Benzoate (B1203000) Functionalization
Annulation and Cyclization Reactions to Construct the Heterocyclic Framework
The creation of the dibenzofuran (B1670420) core is a critical step in the synthesis of Dibenzo[b,d]furan-4-yl benzoate. This is typically achieved through intramolecular cyclization reactions, where a new C-C or C-O bond is formed to close the furan (B31954) ring. Two primary retrosynthetic strategies are employed: the formation of a C-C bond from a diaryl ether intermediate, or the formation of a C-O bond from a biaryl precursor. researchgate.netmdpi.com
Palladium-catalyzed reactions are frequently utilized for these transformations. researchgate.netrsc.orgbiointerfaceresearch.com For instance, the intramolecular cyclization of ortho-diazonium salts of diaryl ethers can be efficiently catalyzed by palladium acetate (B1210297) in refluxing ethanol, providing a direct route to the dibenzofuran scaffold. biointerfaceresearch.comorganic-chemistry.orgorganic-chemistry.org Another powerful method involves the palladium-catalyzed C-H activation/C-O cyclization of phenol (B47542) derivatives. acs.org This approach can tolerate a variety of functional groups, making it a versatile tool for the synthesis of substituted dibenzofurans.
Copper-catalyzed reactions also play a significant role. The Ullmann condensation, a classic method for forming C-O bonds, can be adapted for the intramolecular cyclization of 2-arylphenols. organic-chemistry.org Additionally, copper-catalyzed cyclization of cyclic diaryliodonium salts in water offers an efficient pathway to dibenzofuran derivatives. acs.org
Alternative strategies include photoinduced cyclizations, which can proceed via electron transfer (eT) reactions. conicet.gov.arfigshare.comacs.orgnih.gov These methods can be advantageous as they may not require a metal catalyst. conicet.gov.arfigshare.comacs.orgnih.gov The Dötz benzannulation, a reaction involving Fischer carbene complexes, provides a regioselective route to dibenzofuran-1,4-diones, which can serve as precursors to the desired dibenzofuran core. researchgate.net
The following table summarizes key annulation and cyclization reactions for constructing the dibenzofuran framework:
| Reaction Type | Catalyst/Reagents | Starting Material | Key Features |
| Palladium-catalyzed C-H activation/C-O cyclization | Pd(OAc)₂ / Air | Phenol derivatives | Tolerates various functional groups. acs.org |
| Palladium-catalyzed cyclization of diazonium salts | Pd(OAc)₂ | ortho-Diazonium salts of diaryl ethers | Efficient, base-free conditions. biointerfaceresearch.comorganic-chemistry.orgorganic-chemistry.org |
| Copper-catalyzed Ullmann coupling | Cu₂O | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | One-pot, high selectivity. organic-chemistry.org |
| Photoinduced cyclization | Visible light / Photosensitizer | 2-Arylphenols | Metal-free options available. conicet.gov.arfigshare.comacs.orgnih.govnih.gov |
| Dötz benzannulation | Chromium Fischer carbene complexes / Alkynes | Fischer carbene complexes | Regioselective synthesis of diones. researchgate.net |
| Copper-catalyzed cyclization of diaryliodonium salts | CuI / Ligand / H₂O | Cyclic diaryliodonium salts | Efficient, proceeds in water. acs.org |
Investigation of Reaction Kinetics and Mechanisms in Synthesis
Understanding the kinetics and mechanisms of these synthetic reactions is crucial for optimizing reaction conditions and improving yields. For the palladium-catalyzed phenol-directed C-H activation/C-O cyclization, studies have shown that the turnover-limiting step is the C-O reductive elimination, rather than the C-H activation itself. acs.org This insight is vital for the rational design of more efficient catalytic systems.
In the palladium-catalyzed cyclization of ortho-diazonium salts, the proposed mechanism involves the initial formation of a Pd(0) species, followed by oxidative addition, C-H activation, and finally reductive elimination to yield the dibenzofuran product. organic-chemistry.org Similarly, the mechanism for the cyclization of o-iodo diaryl ethers using a reusable Pd/C catalyst is thought to proceed through oxidative addition of the C-I bond to the Pd(0) catalyst, followed by C-H bond insertion and reductive elimination. acs.org
Isotope labeling studies have been instrumental in elucidating reaction pathways. For instance, in the copper-catalyzed cyclization of cyclic diaryliodonium salts, the use of H₂¹⁸O confirmed that the oxygen atom in the resulting dibenzofuran originates from water. acs.org
The formation of dibenzofurans in combustion processes has also been studied through computational methods. These studies have identified various reaction pathways, including those initiated by the addition of oxygen atoms or hydroxyl radicals to aromatic precursors, followed by ring closure and elimination steps. bohrium.com The kinetics of these elementary reactions have been investigated using density functional theory (DFT) calculations, providing valuable data on rate constants and activation energies. nih.gov
Regioselective and Stereoselective Synthetic Control
Achieving regioselectivity is a significant challenge in the synthesis of substituted dibenzofurans. The position of substituents on the final product is determined by the substitution pattern of the starting materials and the nature of the cyclization reaction. For example, in the Dötz benzannulation, the regioselectivity of the reaction between Fischer carbene complexes and alkynes can be controlled to produce specific isomers of dibenzofuran-1,4-diones. researchgate.net
Similarly, in the synthesis of dibenzofurans from substituted phenols and aryl halides, the regioselectivity of the initial coupling reaction, such as a Suzuki-Miyaura coupling, dictates the final substitution pattern of the dibenzofuran product. thieme-connect.com The directed ortho-lithiation of fluorinated aromatic compounds, followed by a sequence of reactions including Negishi cross-coupling and intramolecular SNAr, allows for the regioselective synthesis of specific benzofuropyridine and dibenzofuran isomers. nih.gov
While stereoselectivity is not a primary concern in the synthesis of the achiral dibenzofuran core itself, it becomes critical when chiral substituents are present or when the dibenzofuran is incorporated into a larger chiral molecule. In the context of synthesizing natural products containing a dibenzofuran moiety, such as popolohuanone E, the stereoselective synthesis of precursor fragments is of utmost importance. ucl.ac.uk
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of less toxic reagents and solvents, milder reaction conditions, and catalytic processes that minimize waste.
Several "green" approaches to dibenzofuran synthesis have been reported. The use of reusable catalysts, such as Pd/C, is a key aspect of green chemistry as it reduces catalyst waste. organic-chemistry.orgacs.orgnih.gov Reactions conducted in water as a solvent are also considered environmentally benign. acs.orgresearchgate.net The copper-catalyzed cyclization of diaryliodonium salts in water is a prime example of such a process. acs.org
Photoinduced reactions, particularly those that are metal-free, offer a green alternative to traditional metal-catalyzed methods. conicet.gov.arfigshare.comacs.orgnih.gov These reactions can often be carried out under mild conditions using visible light as the energy source. nih.gov Furthermore, direct oxidative phenol-arene cross-coupling reactions at boron-doped diamond (BDD) anodes represent a green and targeted synthesis for dibenzofurans. nih.gov
The synthesis of dibenzofurans from biomass-derived precursors is another promising green chemistry approach. For instance, dibenzofurans have been synthesized from cellulose-based 1,2,4-benzenetriol (B23740) through oxidative coupling and subsequent dehydration under environmentally friendly conditions. acs.org
The following table highlights some green chemistry approaches in the synthesis of the dibenzofuran core:
| Green Chemistry Principle | Synthetic Approach | Details |
| Use of reusable catalysts | Pd/C catalyzed cyclization | Reduces catalyst waste and cost. organic-chemistry.orgacs.orgnih.gov |
| Use of green solvents | Copper-catalyzed cyclization in water | Avoids the use of volatile organic solvents. acs.orgresearchgate.net |
| Photochemistry | Metal-free photoinduced cyclization | Utilizes light as a clean energy source. conicet.gov.arfigshare.comacs.orgnih.govnih.gov |
| Electrosynthesis | Oxidative coupling at BDD anodes | A "green" and targeted synthetic method. nih.gov |
| Use of renewable feedstocks | Synthesis from cellulose-derived precursors | Reduces reliance on fossil fuels. acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Related Dibenzofuran (B1670420) Structures
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| Dibenzo[b,d]furan-4-d | 7.95 (dd, J = 7.7, 0.8 Hz, 1H), 7.63 (d, J = 8.2 Hz, 1H), 7.58 – 7.52 (m, 2H), 7.48 (td, J = 7.5, 1.3 Hz, 1H), 7.37 (td, J = 7.5, 1.0 Hz, 1H) | Not specified | rsc.org |
| Dibenzo[b,d]furan-2-ol | 7.86 (d, J = 7.8 Hz, 1H), 7.53 (d, J = 8.2 Hz, 1H), 7.44 (td, J = 7.1, 1.3 Hz, 1H), 7.42 (d, J = 8.8 Hz, 1H), 7.36 (d, J = 2.7 Hz, 1H), 7.30 (td, J = 7.5, 0.9 Hz, 1H), 6.95 (dd, J = 8.8, 2.7 Hz, 1H) | 157.0, 151.5, 151.0, 127.3, 125.1, 124.2, 122.5, 120.7, 115.3, 112.1, 111.8, 106.3 | qub.ac.uk |
Note: This table presents data for related compounds to illustrate expected spectral regions, not for Dibenzo[b,d]furan-4-yl benzoate (B1203000) itself.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. e-bookshelf.deipb.pt
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of proton spin systems within the molecule. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a map of which proton is attached to which carbon. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry and conformation of the molecule. e-bookshelf.deresearchgate.net
For complex molecules like Dibenzo[b,d]furan-4-yl benzoate, a combination of these 2D NMR techniques is essential for unambiguous structural assignment. nih.gov For instance, in the structural elucidation of related complex natural products containing a dibenzofuran core, 2D NMR experiments like COSY, HSQC, and HMBC were indispensable. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch) typically in the range of 1720-1740 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.
While specific FTIR data for this compound was not found, analysis of a related compound, dibenzo[b,d]furan-2-ol, showed IR absorption bands at 3454, 2988, 2935, 1958, 1630, and 1245 cm⁻¹. qub.ac.uk
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ester) | 1720 - 1740 |
| C-O (ester and ether) | 1000 - 1300 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | 3000 - 3100 |
Note: This table is based on general principles of IR spectroscopy and data from related compounds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the dibenzofuran and benzoate moieties in this compound is expected to result in characteristic absorption bands in the UV region. These absorptions correspond to π-π* transitions. The emission properties, studied through fluorescence spectroscopy, can provide insights into the molecule's potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netacs.org The emission spectrum is typically mirror-imaged to the absorption spectrum. researchgate.net
Chiroptical Spectroscopy (if chiral derivatives are relevant): Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL)
While this compound itself is not chiral, the introduction of chiral centers or the creation of atropisomers (axially chiral molecules) would make it amenable to chiroptical studies. rsc.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgnih.gov This technique is highly sensitive to the three-dimensional structure and absolute configuration of chiral compounds.
Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.orgacs.org CPL provides information about the excited-state properties of chiral molecules and is a growing area of research for applications in displays, sensing, and spintronics. rsc.org
The development of chiral derivatives of dibenzofurans is an active area of research, and chiroptical techniques would be essential for their characterization. metu.edu.tr
X-ray Crystallography for Solid-State Structural Determination
A search of the literature revealed a crystal structure for a related compound, 5-(dibenzo-furan-4-yl)-2'-deoxy-uridine. nih.govresearchgate.net This study confirmed the connectivity of the dibenzofuran moiety and revealed a bent conformation in the solid state. nih.govresearchgate.net Obtaining a single crystal of this compound would allow for a similar detailed structural analysis, providing unequivocal proof of its structure and conformation in the solid state.
Advanced Diffraction Techniques (e.g., Wide-Angle X-ray Diffraction (WAXD))
Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique utilized to probe the atomic-scale structure of materials. By measuring the intensity of X-rays scattered by a sample at high angles, WAXS provides detailed information about the crystalline structure, including lattice parameters, phase identification, and crystallite size. While specific Wide-Angle X-ray Diffraction (WAXD) data for this compound is not extensively available in public literature, the application of such advanced diffraction techniques is crucial for the structural elucidation of this and related complex organic molecules.
The principles of WAXS involve directing a monochromatic X-ray beam onto a sample and recording the scattered X-rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the material's atomic arrangement. For crystalline materials, the pattern consists of sharp peaks, known as Bragg reflections, which correspond to the diffraction from specific crystallographic planes. The positions and intensities of these peaks can be used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
In the context of this compound, WAXD would be instrumental in:
Confirming Crystalline Structure: Ascertaining the presence and degree of crystallinity in solid samples.
Phase Identification: Distinguishing between different polymorphic forms of the compound, which can have significant impacts on its physical and electronic properties.
Structural Refinement: Providing data that can be used in conjunction with single-crystal X-ray diffraction to refine the details of the molecular packing and intermolecular interactions in the solid state.
While specific WAXD data is not available, the utility of X-ray crystallography, a closely related technique, has been demonstrated for derivatives of the dibenzofuran core. For instance, the crystal structure of 5-(dibenzo-furan-4-yl)-2'-deoxy-uridine has been determined, revealing a bent molecular conformation and a packing structure governed by a network of hydrogen bonds. sustech.edu.cnnih.gov The study utilized single-crystal X-ray diffraction to elucidate these structural details. sustech.edu.cn Similarly, the orientation of the exocyclic O-aryl group in a derivative of 4-(Dibenzo[b,d]furan-4-yl)aniline was confirmed by X-ray crystallography. These examples underscore the power of diffraction methods in providing precise three-dimensional structural information for complex organic molecules containing the dibenzofuran moiety.
The general methodology for WAXS involves data collection on a diffractometer, followed by data analysis to identify peak positions and intensities. This information can then be compared to databases or used for ab initio structure determination. For polymeric and partially ordered systems, WAXS patterns may exhibit broader, more diffuse scattering features, which can provide information on the degree of local order and molecular packing.
Although a detailed WAXD analysis of this compound is not presently found in reviewed literature, the established capabilities of advanced diffraction techniques suggest they are indispensable tools for a comprehensive structural characterization of this compound.
Computational Chemistry and Theoretical Investigations of Dibenzo B,d Furan 4 Yl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic characteristics of organic molecules. nih.govresearchgate.net By approximating the many-electron Schrödinger equation, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate the geometry and electronic landscape of Dibenzo[b,d]furan-4-yl benzoate (B1203000). nih.gov These theoretical investigations are crucial for predicting molecular behavior and designing novel materials. rsc.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For Dibenzo[b,d]furan-4-yl benzoate, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran (B1670420) moiety, which acts as the electron-donating part. Conversely, the LUMO is likely distributed over the benzoate group, particularly the carbonyl function, which serves as the electron-accepting region. This distribution facilitates an intramolecular charge transfer (ICT) character, which is significant for optoelectronic applications. DFT calculations for similar dibenzofuran-based donor-acceptor molecules have validated this clear separation of frontier orbitals. nankai.edu.cn The calculated energy gap provides insights into the electronic absorption properties and the potential of the molecule for use in electronic devices. rsc.orgmdpi.com
Table 1: Representative Calculated Electronic Properties for this compound
| Property | Calculated Value (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference, related to molecular stability and the energy of the lowest electronic transition. |
Note: The values presented are illustrative and representative of what would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level).
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential), blue signifies electron-poor areas (positive potential), and green represents neutral regions. researchgate.net
For this compound, an MEP map would reveal the most negative potential (red) localized around the oxygen atoms of the carbonyl group in the benzoate moiety and the oxygen atom of the furan (B31954) ring, identifying these as the primary sites for electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior. researchgate.netrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations typically focus on a single, optimized molecular structure in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govbeilstein-journals.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as a solvent or a solid state. nih.gov
For this compound, a key structural feature is the rotational freedom around the ester linkage connecting the dibenzofuran and benzoate rings. MD simulations can be employed to study the conformational preferences and the rotational energy barrier between different conformers. This analysis helps to understand how molecular shape and flexibility influence material properties like packing in the solid state. Furthermore, simulations of multiple molecules can reveal the nature and strength of intermolecular forces, such as π-π stacking between the aromatic rings, which are critical for charge transport in organic electronic materials. beilstein-journals.org
Theoretical Prediction of Spectroscopic Properties
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, serving as a powerful tool for structural confirmation when compared with experimental data. nih.govmdpi.com By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The predicted peaks corresponding to specific bond stretches, such as the C=O stretch of the benzoate group and C-O-C stretches of the furan ring, can be correlated with experimental IR spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to aid in the complete assignment of spectral signals. rsc.org Theoretical predictions of electronic transitions using Time-Dependent DFT (TD-DFT) can also help interpret UV-Visible absorption spectra by identifying the orbitals involved in the main electronic excitations. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. mdpi.com For the synthesis of this compound, which could be formed via the esterification of Dibenzo[b,d]furan-4-ol with benzoic acid or its derivatives, DFT calculations can be used to map the reaction pathway.
This involves locating the structures of reactants, intermediates, and products, as well as identifying the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics and feasibility. Such modeling can also be applied to understand potential side reactions or degradation pathways, such as hydrolysis of the ester bond. research-solution.com
Quantitative Structure-Property Relationship (QSPR) Studies for Optoelectronic Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.net In the context of materials science, QSPR models can predict the optoelectronic properties of compounds like this compound based on calculated molecular descriptors.
For instance, properties relevant to organic light-emitting diodes (OLEDs), such as the triplet energy (ET) and charge mobility, can be predicted. rsc.org Molecular descriptors derived from DFT calculations, including HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and polarizability, serve as the inputs for these models. researchgate.net By establishing a reliable QSPR model for a class of dibenzofuran derivatives, it becomes possible to screen virtual libraries of related compounds to identify candidates with desirable optoelectronic properties, thereby accelerating the discovery of new materials. rsc.org
Table 2: QSPR Descriptors and Their Relevance to Optoelectronic Properties
| Computational Descriptor | Predicted Property | Relevance in Optoelectronics |
| HOMO/LUMO Energies | Ionization Potential / Electron Affinity | Determines charge injection barriers and suitability for use in specific device layers (e.g., hole transport). rsc.org |
| Triplet State Energy (ET) | Phosphorescence Color / Host Material Suitability | Crucial for designing host materials for phosphorescent OLEDs to ensure efficient energy transfer to the guest emitter. |
| Dipole Moment | Molecular Packing / Solubility | Influences the morphology of thin films and the processability of the material. |
| Reorganization Energy | Charge Mobility | A lower reorganization energy for charge transfer is indicative of higher charge mobility, which is essential for efficient charge transport. |
Applications in Advanced Materials Science and Organic Electronics
Development as Host Materials in Organic Light-Emitting Diodes (OLEDs)
Derivatives of dibenzo[b,d]furan are integral to the advancement of Organic Light-Emitting Diode (OLED) technology. The dibenzofuran (B1670420) moiety is often incorporated into host materials, which form the matrix for phosphorescent emitters within the emissive layer of an OLED. noctiluca.eu A well-chosen host material is crucial for achieving high efficiency and operational stability in OLEDs by facilitating charge transport and ensuring the efficient transfer of energy to the light-emitting guest molecules. noctiluca.eu
For instance, bipolar host materials, which can transport both holes and electrons, have been synthesized using a dibenzofuran unit as the p-type (hole-transporting) component and a cyano-substituted fluorene (B118485) as the n-type (electron-transporting) unit. rsc.org In a study of yellow phosphorescent OLEDs (PhOLEDs), a device utilizing 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as the host material demonstrated a maximum external quantum efficiency of 25.3% and a current efficiency of 77.2 cd A⁻¹. rsc.org
Similarly, solution-processed white PhOLEDs have been developed using 9-(3-(dibenzo[b,d]furan-2-yl)phenyl)-9H-carbazole (CzDBF) as a host material, achieving a high quantum efficiency of 13.2% by doping blue and orange phosphorescent emitters into the CzDBF host. researchgate.net
Hole Blocking Layer Materials
Dibenzofuran-based materials are also critically important as hole-blocking layer (HBL) materials in OLEDs. rsc.orgepo.org The HBL is a crucial component that prevents holes from leaking from the emissive layer into the electron transport layer, which would otherwise lead to reduced efficiency and device lifetime. epo.orgresearchgate.net The effectiveness of a hole-blocking material is largely determined by its highest occupied molecular orbital (HOMO) energy level; a deep HOMO level creates a significant energy barrier for holes. rsc.org
Novel hole-blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been designed for high-efficiency, long-lived blue PhOLEDs. rsc.org These materials exhibit deep HOMO energy levels (from -6.61 to -6.95 eV) and high triplet energies (2.68–2.95 eV). rsc.org A blue PhOLED incorporating 6,6′-di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan (DBF-d-Py) as the HBM achieved a maximum external quantum efficiency of 24.3% and a power efficiency of 46.4 lm W⁻¹. rsc.org
Further research into 2,6-disubstituted dibenzo[b,d]furan and dibenzo[b,d]thiophene segments has led to the development of HBMs with even deeper HOMO energy levels. rsc.org For example, 3,3′,3′′,3′′′-(dibenzo[b,d]furan-2,6-diylbis(benzene-5,3,1-triyl))tetrapyridine (26DBFPTPy) possesses a HOMO energy level of -7.08 eV and a high triplet energy of 2.75 eV. rsc.org Blue PhOLEDs using this material as the HBL demonstrated superior external quantum efficiencies of up to 24.1% and a low turn-on voltage of 3.0 V. rsc.org
Charge Transport Properties in OLEDs
The charge transport characteristics of materials are fundamental to the performance of OLEDs. The dibenzofuran core contributes to favorable charge-transport properties in host materials and other functional layers. The rigid and planar structure of dibenzofuran facilitates intermolecular interactions that are conducive to the movement of charge carriers.
In bipolar host materials, the dibenzofuran unit acts as the hole-transporting (p-type) moiety. rsc.org The efficiency of these materials is often evaluated by fabricating single-carrier devices to confirm their bipolar nature. researchgate.net The balance of hole and electron transport within the emissive layer is critical for ensuring that the recombination of charge carriers, which generates light, occurs efficiently and is confined within the intended zone. epo.org
Application in Perovskite Solar Cells as Hole Transporting Materials
Beyond OLEDs, dibenzofuran derivatives are showing immense promise as hole transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgrsc.org The HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, significantly impacting the power conversion efficiency (PCE) and stability of the solar cell. rsc.orgmdpi.com
A molecular engineering approach has been used to develop a series of spiro-type HTMs with dibenzofuran units. One such molecule, spiro-4, demonstrated a remarkable PCE of 23.38%, outperforming the commercial standard, spiro-OMeTAD. rsc.org This improvement was attributed to more aligned energy levels with the perovskite, higher hole mobility, and enhanced stability. rsc.org
Another strategy involves incorporating dibenzofuran into oligomeric HTMs. Extending the π-conjugation by adding p-methoxyaniline-substituted dibenzofuran units has been shown to deepen the HOMO energy levels and significantly increase hole mobility. researchgate.net An HTM named tDBF, developed through this strategy, achieved a high hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹ and was successfully used in flexible PSCs, yielding a PCE of 19.46%. mdpi.comresearchgate.net
| HTM Derivative | Key Feature | Performance Metric | Source |
| spiro-4 | Spiro-type with dibenzofuran units | PCE: 23.38% | rsc.org |
| tDBF | Oligomer with p-methoxyaniline-substituted dibenzofuran | Hole Mobility: 9.1 × 10⁻³ cm² V⁻¹ s⁻¹, PCE (flexible): 19.46% | mdpi.comresearchgate.net |
| FF-OMeTPA | Furan-bridged dibenzofulvene-triphenylamine | PCE: 21.82% | rsc.org |
Investigation in Electrochromic Systems and Switchable Materials
The unique electrochemical properties of molecules containing benzoate (B1203000) moieties suggest their potential application in electrochromic systems. Electrochromic materials can change their optical properties in response to an applied voltage, making them suitable for applications like smart windows, displays, and electronic paper. researchgate.net
Research has been conducted on dual-colored electrochromic materials that combine a pyridinium (B92312) salt and a benzoate moiety within the same molecule. researchgate.net Star-shaped dibenzoates have demonstrated good switching stability and low power consumption in electrochromic devices. researchgate.net While direct studies on Dibenzo[b,d]furan-4-yl benzoate in this context are not prevalent, the known performance of benzoate-containing compounds opens an avenue for future investigation.
Utilization in Fluorescent Probes and Dyes
Compounds with fluorophoric structures are essential as fluorescent probes and dyes for various bio-imaging and sensing applications. google.comgoogle.com These probes can be designed to detect specific target substances with high sensitivity and selectivity. google.com The development of fluorescent probes often involves linking a ligand moiety to a dye that exhibits changes in its fluorescence intensity upon binding to a target. google.com While specific applications of this compound as a fluorescent probe are not extensively documented, the inherent fluorescence of the dibenzofuran scaffold suggests its potential as a core structure in the design of new probes.
Role in Organic Semiconductor Design
The dibenzofuran moiety is a valuable building block in the broader field of organic semiconductor design. lab-chemicals.com Its rigid, planar structure and good thermal stability make it an attractive component for creating complex molecules with tailored electronic properties. Organic semiconductors are the foundation of a wide range of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and the aforementioned OLEDs.
The versatility of the dibenzofuran core allows for its incorporation into various molecular architectures, such as donor-acceptor systems, to fine-tune the energy levels (HOMO/LUMO) and charge transport characteristics of the resulting semiconductor. noctiluca.eu This tunability is essential for optimizing the performance of organic electronic devices.
Polymer Chemistry and Macromolecular Architectures Incorporating the this compound Moiety
The integration of rigid, planar aromatic structures into polymer backbones or as pendant groups is a fundamental strategy for developing high-performance materials with enhanced thermal stability, specific electronic properties, and liquid crystalline behavior. The this compound moiety combines two key structural units: the rigid and electronically active dibenzofuran core and the benzoate group, which is a well-established mesogen (a group that induces liquid crystalline phases). This combination makes it a highly attractive, albeit specialized, building block for advanced polymers in materials science and organic electronics.
Research into polymers containing the dibenzofuran unit is extensive, driven by the core's high thermal stability and useful optoelectronic characteristics. However, the direct incorporation of the complete this compound moiety into a polymer chain is a more nuanced and targeted approach. The primary strategies for its inclusion involve using it as either a pendant side group on a flexible polymer backbone or as a fundamental component of a main-chain polymer, such as a polyester (B1180765) or polyamide.
A significant area where the synergy between dibenzofuran and benzoate structures is leveraged is in the field of liquid crystalline polymers (LCPs) for optical applications. The benzoate component can promote the formation of ordered mesophases, while the dibenzofuran unit can be functionalized to introduce specific optical properties, such as phosphorescence.
A notable study demonstrates this principle by creating a functional polymer network that, while not a direct polymerization of this compound, combines the constituent moieties to achieve advanced optical performance. In this work, chiral compounds combining binaphthol and a carbazole-dibenzofuran unit were designed as phosphorescent dopants. bohrium.comrsc.org These dopants were then integrated into a commercial liquid crystalline monomer, which contains a benzoate structure. The subsequent cross-linking of this mixture resulted in a liquid crystalline polymer network that exhibited circularly polarized room temperature phosphorescence (CPRTP), a highly desirable property for applications in 3D displays and anti-counterfeiting technologies. bohrium.comrsc.org The dibenzofuran-containing dopant provides the phosphorescent properties, while the benzoate-containing liquid crystal monomer provides the ordered, chiral matrix necessary to induce the circular polarization of the emitted light. bohrium.comrsc.org
The table below details the components and key findings from this research, illustrating the successful combination of dibenzofuran and benzoate units in a macromolecular architecture.
| Component Type | Chemical Name/Description | Function in the Polymer Network | Resulting Property | Reference |
|---|---|---|---|---|
| Phosphorescent Dopant | Chiral compounds combining binaphthol and carbazole-dibenzofuran (e.g., (R/S)-B-n-CzO) | Provides the source of room temperature phosphorescence. | The final cross-linked polymer network exhibits circularly polarized room temperature phosphorescence (CPRTP) with a high luminescence dissymmetry value (glum) of +0.098. | bohrium.comrsc.org |
| Liquid Crystalline Monomer | 2-methyl-1,4-phenylene bis(4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoate) (LC-242) | Forms the cross-linked polymer matrix and provides the liquid crystalline phase that induces chirality and order. |
This research exemplifies a sophisticated approach to material design where, instead of a simple homopolymer, a multicomponent system is created. The this compound structure serves as a blueprint for designing molecules where one part of the structure (the dibenzofuran) imparts electronic or photophysical functionality and the other part (the benzoate) dictates the supramolecular organization, such as liquid crystallinity. nycu.edu.tw This strategy allows for the fine-tuning of material properties for highly specialized applications in advanced materials science.
Structure Property Relationship Studies for Optimized Performance
Impact of Substituent Effects on Electronic and Optoelectronic Properties
The electronic and optoelectronic properties of molecules based on the dibenzo[b,d]furan (DBF) core are highly sensitive to the nature and position of substituents. Theoretical and experimental studies have demonstrated that the introduction of different functional groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for determining the charge injection and transport capabilities of a material. researchgate.netelsevierpure.com
For instance, attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the DBF scaffold allows for precise tuning of the molecule's electronic characteristics. EDGs typically raise the HOMO level, facilitating hole injection and transport, while EWGs tend to lower the LUMO level, which is beneficial for electron injection and transport. elsevierpure.com A study on carbazole-triazine based materials incorporating dibenzo[b,d]furan and dibenzo[b,d]thiophene units revealed that these compounds possess high thermal stabilities and well-suited HOMO-LUMO energy levels for use in electronic devices. researchgate.net
In the context of donor-acceptor (D-A) conjugated polymers, the addition of a methoxy (B1213986) (OCH3) substituent has been shown to increase the HOMO energy level, reduce the band gap, and improve charge transfer. elsevierpure.com Conversely, fluorine (F) atoms can also be used to modulate these properties. This strategic functionalization is a key approach for designing materials with tailored electronic properties for specific optoelectronic applications. elsevierpure.com
Research into dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials has shown that the introduction of diphenylphosphine (B32561) oxide (PO) or pyridine (B92270) (Py) moieties results in deep HOMO energy levels (ranging from -6.61 to -6.95 eV) and high triplet energies (2.68–2.95 eV). rsc.org These properties are essential for preventing charge leakage and ensuring efficient light emission in devices like Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). rsc.org
Table 1: Electronic Properties of Dibenzo[b,d]furan-based Derivatives
| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Triplet Energy (E T ) (eV) |
|---|---|---|---|---|
| DBF-d-PO | Diphenylphosphine oxide | -6.95 | - | 2.95 |
| DBT-d-PO | Diphenylphosphine oxide | -6.81 | - | 2.68 |
| DBF-d-Py | Pyridine | -6.82 | - | 2.92 |
| DBT-d-Py | Pyridine | -6.61 | - | 2.71 |
Data sourced from reference rsc.org
Correlation between Molecular Architecture and Device Efficiency
In the development of blue PhOLEDs, hole blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene dimers have demonstrated excellent performance. rsc.org A device incorporating [2,2′-bidibenzo[b,d]furan]-6,6′-diylbis(diphenylphosphine oxide) (DBF-d-PO) as the hole blocking layer achieved a maximum external quantum efficiency of 24.3%, a current efficiency of 44.3 cd/A, and a power efficiency of 46.4 lm/W. rsc.org This high performance is attributed to the molecular design which ensures high triplet energy and deep HOMO levels, effectively confining excitons within the emissive layer. rsc.org
The strategic design extends to the development of hole transport materials (HTMs) for flexible perovskite solar cells. By constructing molecules with an asymmetric donor-acceptor (D-A) structure and incorporating thiophene (B33073) units, researchers have been able to enhance the intramolecular charge transport capacity. mdpi.com This architectural approach leads to improved device stability and efficiency. mdpi.com
Furthermore, the choice of host materials is crucial. A novel aminoborane-based host material, when used in blue PhOLEDs, resulted in a device with a maximum EQE of 16.7% and a significantly low efficiency roll-off. researchgate.net When the same host was used in an all-phosphor near-white device, a high EQE of 18.8% was achieved, highlighting the importance of the host's molecular structure in achieving superior device performance. researchgate.net
Table 2: Device Performance of Blue PhOLEDs with Dibenzo[b,d]furan-based Hole Blocking Materials
| Hole Blocking Material | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
|---|---|---|---|
| DBF-d-PO | 24.3 | 44.3 | 46.4 |
| DBT-d-PO | 21.9 | 39.4 | 40.0 |
| DBF-d-Py | 22.4 | 41.0 | 41.5 |
| DBT-d-Py | 20.2 | 37.0 | 36.6 |
Data sourced from reference rsc.org
Tuning of Photophysical Characteristics (Absorption, Emission, Lifetime) through Structural Modification
The photophysical properties of dibenzo[b,d]furan derivatives, such as their light absorption and emission spectra, as well as their excited-state lifetimes, can be precisely controlled through structural modifications. This tunability is fundamental to their application in devices that rely on light absorption or emission.
The introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. For instance, in a study of 2,4-dihydroxy dibenzophenone derivatives, it was found that both electron-donating and electron-withdrawing substituents led to a bathochromic shift in the maximum absorption wavelength (λmax). nih.gov This demonstrates that perturbations to the molecular structure have a significant impact on the material's bulk macroscopic properties. rsc.org
In the development of materials for organic photodetectors, the fusion of a dibenzofuran (B1670420) heterocycle to a BODIPY core resulted in dyes that absorb far-red light. researchgate.net Further structural modification through intramolecular chelation led to a dye with an intense absorption band in the near-infrared region at 812 nm. researchgate.net This dye also exhibited a unique dual emission, which was attributed to a large energy difference between its excited states. researchgate.net
The investigation of carbazole-triazine based materials with dibenzo[b,d]furan moieties has shown that these molecules exhibit intramolecular charge transfer (ICT) behavior. researchgate.net A large solvatochromic effect was observed, meaning the emission color changes significantly with the polarity of the solvent. researchgate.net This property is highly desirable for applications in chemical sensing and advanced displays. The fluorescence quantum yields of some benzimidazole-pyrene compounds have been reported to be very high, reaching nearly 100% in dichloromethane (B109758) solution and up to 86.78% in the film state. researchgate.net
Table 3: Photophysical Properties of Dibenzo[b,d]furan-fused BODIPY Dyes
| Compound | Absorption λmax (nm) in THF | Emission λmax (nm) in THF |
|---|---|---|
| Dye 1 | ~680 | ~700 |
| Dye 2 | ~700 | ~720 |
| Dye 14 | 812 | 822 and 470 (dual emission) |
Data sourced from reference researchgate.net
Influence of Molecular Configuration on Charge Transport and Mobility
The configuration of a molecule, including its shape, planarity, and intermolecular packing in the solid state, profoundly influences its ability to transport electrical charges. High charge carrier mobility is a prerequisite for efficient operation of many organic electronic devices, such as organic field-effect transistors (OFETs) and solar cells.
The chemical structure of an organic semiconductor and the processing conditions used to create the active layer can lead to different states of aggregation, which in turn allows for the optimization of carrier mobility. rsc.org The interactions between the semiconductor molecules and their environment significantly affect the sensing properties of OFETs by influencing sensitivity, selectivity, and response time. rsc.org
In the context of organic solar cells, a study of two similar non-fullerene acceptors revealed that the one with shorter alkyl chains exhibited an electron mobility (μe) an order of magnitude higher than the derivative with longer alkyl chains. acs.org This difference was attributed to the longer chains impeding charge transport, which was directly reflected in the superior performance of the solar cell with the higher mobility material. acs.org
The design of hole transport materials (HTMs) for perovskite solar cells also highlights the importance of molecular configuration. The synthesis of novel HTMs that mimic the structure of benchmark materials has led to devices with no current density-voltage (J-V) hysteresis and excellent durability. epfl.ch The calculated molecular dipole moment can also serve as an indicator of intramolecular charge transport capacity, with larger dipole moments often correlating with better transport properties. mdpi.com Modifications that affect the intermolecular interactions and ordering of molecules in the solid film can thereby influence the charge carrier transport. unit.no
Table 4: Charge Mobility in Relation to Molecular Structure
| Material | Key Structural Feature | Charge Mobility (μ) | Device Application |
|---|---|---|---|
| TVT-based OFETs | Bilayer dielectric | Mobility improved >23 times vs. single dielectric | Gas Sensor |
| PICA Polymer | Cross-linkable indolocarbazole | - | OLED Hole Transport Layer |
| NFA 77.8a | Shorter alkyl chains | Higher μe (by an order of magnitude vs. 77.8b) | Organic Solar Cell |
| NFA 77.8b | Longer alkyl chains | Lower μe | Organic Solar Cell |
Data sourced from references rsc.orgacs.orgresearchgate.net
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Pathways for Dibenzo[b,d]furan-4-yl benzoate (B1203000) Derivatives
The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of Dibenzo[b,d]furan-4-yl benzoate derivatives. Researchers are actively exploring novel pathways that offer improved yields, greater functional group tolerance, and access to a wider range of structural analogues.
A key area of focus is the refinement of coupling reactions to construct the core dibenzofuran (B1670420) structure or to append the benzoate moiety. Traditional methods such as the Suzuki and Buchwald-Hartwig couplings remain relevant, but efforts are underway to develop more efficient catalytic systems. nih.gov For instance, palladium-catalyzed C-H activation/C-O cyclization reactions are being investigated as a more atom-economical approach to forming the dibenzofuran ring system. researchgate.net These methods can potentially reduce the number of synthetic steps and the generation of stoichiometric byproducts. researchgate.net
Furthermore, the direct functionalization of the dibenzofuran core is a significant research avenue. Late-stage functionalization allows for the rapid diversification of this compound scaffolds, enabling the fine-tuning of their electronic and physical properties. nih.gov Techniques such as regioselective C-H borylation and halogenation are being explored to introduce various substituents at specific positions on the dibenzofuran ring. This allows for the systematic investigation of structure-property relationships, which is crucial for designing materials with optimized performance for specific applications. A visible-light-promoted method for synthesizing dibenzofuran derivatives through intramolecular C–O bond formation has also been described, offering an eco-friendly alternative. acs.org
| Synthetic Strategy | Description | Potential Advantages |
| Palladium-Catalyzed C-H/C-O Cyclization | Formation of the dibenzofuran ring via intramolecular C-H activation and C-O bond formation. researchgate.net | High atom economy, reduced synthetic steps. researchgate.net |
| Late-Stage C-H Functionalization | Direct introduction of functional groups (e.g., boryl, halogen) onto a pre-formed dibenzofuran core. nih.gov | Rapid diversification of derivatives, efficient exploration of structure-property relationships. nih.gov |
| Modified Suzuki/Buchwald-Hartwig Couplings | Development of more active and stable catalyst systems for cross-coupling reactions. nih.gov | Improved yields, broader substrate scope, milder reaction conditions. |
| Visible-Light-Promoted Cyclization | Intramolecular C–O bond formation using an organic photosensitizer and visible light. acs.org | Eco-friendly, utilizes a readily available energy source. |
Integration into Multi-Component Hybrid Materials
The integration of this compound into multi-component hybrid materials represents a promising strategy to create materials with synergistic or entirely new functionalities. These hybrid systems can combine the desirable properties of the organic molecule with those of inorganic nanoparticles, polymers, or other organic components.
One area of active research is the development of hybrid materials for lighting applications. By incorporating this compound derivatives as host materials with phosphorescent emitters, such as iridium(III) complexes, researchers are creating highly efficient organic light-emitting diodes (OLEDs). nih.gov The high triplet energy of the dibenzofuran core is particularly advantageous in this context, as it allows for efficient energy transfer to the phosphorescent guest, leading to bright and stable emission. nih.gov
Another emerging application is in the field of organic photovoltaics (OPVs). This compound derivatives are being explored as non-fullerene acceptors or as components in the donor material. Their tunable energy levels and good charge transport properties make them attractive candidates for improving the power conversion efficiency and stability of OPV devices. The combination of these organic molecules with inorganic quantum dots is also being investigated to create hybrid solar cells that can harvest a broader portion of the solar spectrum.
Advanced Device Architectures Utilizing this compound
The unique properties of this compound are being leveraged in a variety of advanced device architectures, pushing the boundaries of organic electronics.
In the realm of OLEDs, these compounds are being utilized in thermally activated delayed fluorescence (TADF) devices. TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This compound derivatives can serve as host materials or as part of the TADF emitter itself, contributing to the development of highly efficient and long-lasting displays and lighting sources. For example, dibenzofuran derivatives with cyanocarbazole units have been developed as host materials for phosphorescent OLEDs, demonstrating high external quantum efficiencies. nih.gov
Furthermore, their application in organic field-effect transistors (OFETs) is a growing area of interest. rsc.org The rigid and planar structure of the dibenzofuran core can facilitate π-π stacking, which is crucial for efficient charge transport. rsc.org By designing derivatives with appropriate substituents to control the molecular packing and energy levels, researchers are aiming to develop high-performance p-type, n-type, and ambipolar OFETs for applications in flexible electronics, sensors, and logic circuits. rsc.org
Theoretical Advancements in Predictive Modeling for this Class of Compounds
Computational modeling plays an increasingly vital role in accelerating the discovery and design of new materials. For this compound and its derivatives, theoretical advancements are providing valuable insights into their structure-property relationships and guiding experimental efforts.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used to predict the electronic properties of these molecules, including their frontier molecular orbital energy levels (HOMO and LUMO), triplet energies, and absorption/emission spectra. researchgate.net These calculations are crucial for pre-screening potential candidates for specific applications, such as hosts for phosphorescent OLEDs or components in OPVs. researchgate.net For instance, theoretical studies on dibenzo[b,e] researchgate.netacs.orgdiazepine derivatives have explored their potential affinity for dopamine (B1211576) receptors. biointerfaceresearch.com
Molecular dynamics (MD) simulations are also being employed to study the morphological characteristics of thin films of these materials. Understanding how molecules pack in the solid state is critical for predicting charge transport properties. MD simulations can provide insights into factors such as π-stacking distances and molecular orientation, which are difficult to probe experimentally but have a profound impact on device performance. These predictive models help to rationalize experimental observations and provide a framework for the rational design of new and improved materials.
| Modeling Technique | Predicted Properties | Application in Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, triplet energy, electron affinity, ionization potential. researchgate.net | Screening candidates for OLED hosts, OPV materials, and OFETs. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and photoluminescence spectra. researchgate.net | Predicting optical properties for lighting and display applications. researchgate.net |
| Molecular Dynamics (MD) | Thin-film morphology, molecular packing, π-stacking distances. | Understanding and predicting charge transport properties in OFETs and other devices. |
| Pharmacophore Modeling | Evaluation of chemical characteristics for potential biological interactions. biointerfaceresearch.com | Designing new compounds for pharmaceutical applications. biointerfaceresearch.com |
Sustainable and Scalable Production Methodologies for Related Scaffolds
As the potential applications of this compound derivatives expand, the development of sustainable and scalable production methods for the core dibenzofuran scaffold becomes increasingly important. Traditional synthetic routes often rely on harsh reaction conditions, expensive catalysts, and multi-step procedures that are not amenable to large-scale production.
A key focus of current research is the development of "green" synthetic methodologies. This includes the use of more environmentally benign solvents, the development of catalyst systems based on earth-abundant metals, and the design of processes that minimize waste generation. For example, the use of S8-nanoparticles and β-cyclodextrin as a heterogeneous catalyst system offers an environmentally sustainable and simple strategy for constructing benzo[b]furans. researchgate.net Additionally, the pyrolytic degradation of materials like polyetheretherketone (PEEK) can yield dibenzofuran, presenting a potential route from waste to valuable chemical precursors. rsc.org
Furthermore, flow chemistry is emerging as a promising technology for the scalable synthesis of dibenzofuran scaffolds. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated production. By developing robust and efficient flow-based syntheses, researchers aim to make these valuable compounds more accessible for both academic research and industrial applications, paving the way for their widespread adoption in next-generation electronic devices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing dibenzo[b,d]furan-4-yl benzoate?
- Methodology : A key intermediate, dibenzo[b,d]furan-4-ylboronic acid, is synthesized via lithiation of dibenzofuran derivatives at low temperatures (-78°C) in THF, followed by reaction with trimethyl borate and hydrolysis. Subsequent Suzuki-Miyaura coupling with benzoate esters (e.g., methyl benzoate) under palladium catalysis yields the target compound. Critical parameters include strict temperature control during lithiation and inert atmosphere maintenance to prevent boronic acid oxidation .
- Characterization : Confirm purity via HPLC (>99%) and structural integrity via H/C NMR and mass spectrometry .
Q. How is this compound characterized for structural and thermal stability?
- Analytical Techniques :
- NMR Spectroscopy : Assign aromatic proton signals (δ 7.2–8.5 ppm) and ester carbonyl peaks (δ ~168 ppm).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperatures >300°C), critical for OLED applications .
- HOMO-LUMO Analysis : Determine energy levels via cyclic voltammetry; typical HOMO values range from -6.0 to -6.5 eV, aligning with hole-blocking requirements in OLEDs .
Q. What role does this compound play in organic electronics?
- Application : As a host material in green phosphorescent OLEDs (PhOLEDs), it facilitates exciton confinement and charge balance. Devices using triazine/carbazole-based hosts derived from dibenzofuran achieve external quantum efficiencies (EQE) >20% and luminance >1000 cd/m² .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound intermediates?
- Experimental Design :
- Solvent Screening : Compare THF vs. ether solvents for lithiation efficiency; THF provides higher yields (95% vs. 80%) due to better stabilization of intermediates .
- Catalyst Optimization : Use Pd(PPh) instead of Pd(OAc) to reduce side reactions in coupling steps .
- Scale-Up Considerations : Implement flow chemistry for controlled exotherm management during boronic acid synthesis .
Q. How to address discrepancies in reported electroluminescence (EL) performance of dibenzo[b,d]furan-based OLEDs?
- Data Analysis :
- Interface Engineering : Compare devices with/without electron-transport layers (e.g., TPBi) to isolate charge imbalance effects.
- Morphology Control : Use atomic force microscopy (AFM) to correlate film roughness (<1 nm) with EL efficiency .
- Batch Consistency : Trace impurities (e.g., residual halides) via ICP-MS; even 0.1% impurities can reduce EQE by 5% .
Q. What strategies improve the operational stability of this compound in OLEDs?
- Material Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
